10-Deacetyl adrogolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

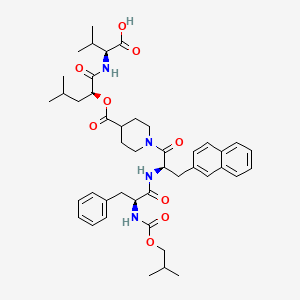

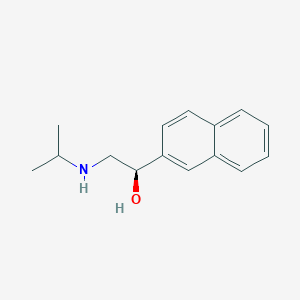

10-Deacetyl adrogolide is a natural organic compound derived from the yew tree (Taxus species). It is a crucial intermediate in the synthesis of various anticancer drugs, including paclitaxel and docetaxel . This compound is known for its significant role in the biosynthesis of taxanes, which are widely used in cancer chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Deacetyl adrogolide typically involves the extraction from the yew tree, followed by a series of chemical reactions. One common method involves the use of 9-DHB (13-acetyl-9-dihydrobaccatin) III as a starting material. The process includes the following steps :

Inputting Materials: Adding 9-DHB powder and methanol into a reaction kettle.

Reaction: Heating the reaction kettle to a certain temperature, then adding hydrazine hydrate and maintaining the temperature until the reaction is complete.

Extraction: Extracting the product from the reaction mixture.

Washing and Drying: Washing the product with appropriate solvents and drying it.

Chromatography: Using chromatography to obtain the this compound fraction.

Drying: Obtaining the final product by drying the fraction.

Industrial Production Methods

Industrial production of this compound often involves biotransformation using microbial strains. This method integrates the extraction of the compound from renewable Taxus needles and in situ whole-cell catalysis . This approach is advantageous as it shortens the production process and improves the resource utilization rate of Taxus needles.

Chemical Reactions Analysis

Types of Reactions

10-Deacetyl adrogolide undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of specific functional groups.

Acylation: Introduction of acyl groups at specific positions.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Acylation: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Substitution: Substitution reactions may involve halogenating agents or nucleophiles.

Major Products Formed

Baccatin III: Formed through acetylation of this compound.

Docetaxel: A major anticancer drug synthesized from this compound.

Scientific Research Applications

10-Deacetyl adrogolide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in the biosynthesis of taxanes and its interaction with enzymes.

Medicine: Crucial in the development of anticancer drugs such as paclitaxel and docetaxel.

Industry: Employed in the large-scale production of taxanes through biotransformation processes.

Mechanism of Action

The mechanism of action of 10-Deacetyl adrogolide involves its conversion to active taxanes, which exert their effects by disrupting microtubule dynamics . This disruption leads to mitotic arrest and apoptosis in cancer cells. The compound targets tubulin, promoting its polymerization and preventing depolymerization, thereby inhibiting cell division .

Comparison with Similar Compounds

10-Deacetyl adrogolide is similar to other taxane precursors such as:

10-Deacetylbaccatin III: Another precursor in the synthesis of paclitaxel.

Baccatin III: A more oxidized form used in taxane synthesis.

Docetaxel: A semisynthetic derivative with enhanced water solubility and potency.

Uniqueness

This compound is unique due to its specific role in the biosynthesis of taxanes and its ability to be efficiently converted into active anticancer agents through various chemical and biotransformation processes .

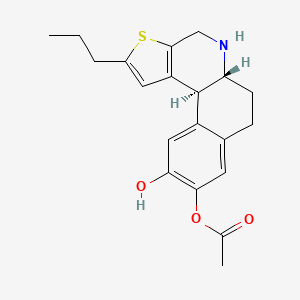

Properties

CAS No. |

1026654-03-4 |

|---|---|

Molecular Formula |

C20H23NO3S |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

[(1S,10R)-4-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate |

InChI |

InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-18(24-11(2)22)17(23)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |

InChI Key |

UPBWWZKWFQBCML-UZLBHIALSA-N |

Isomeric SMILES |

CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)O |

Canonical SMILES |

CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)